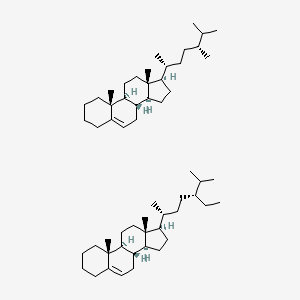

24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

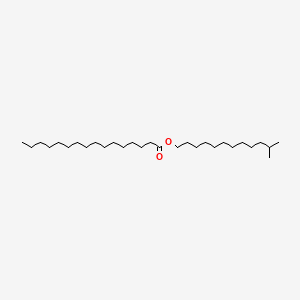

24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene are two closely related steroidal compounds belonging to the class of cholestanes. These compounds are characterized by their molecular formula C57H98 and molecular weight of 783.39 g/mol. They are structurally similar to cholesterol, with modifications at the 24th carbon position, where a methyl or ethyl group is attached, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene typically involves the modification of cholesterol or its derivatives

Industrial Production Methods: In an industrial setting, these compounds are produced through large-scale chemical synthesis processes that ensure high purity and yield. Advanced techniques such as catalytic hydrogenation and selective organic reactions are employed to achieve the desired structural modifications.

Chemical Reactions Analysis

Types of Reactions: 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

Reduction: Reduction reactions are typically carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or iodine.

Major Products Formed: The major products formed from these reactions include various steroidal derivatives, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, these compounds are used as intermediates in the synthesis of more complex steroidal molecules. They serve as starting materials for the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene are studied for their biological activity, particularly in relation to their effects on cell membranes and metabolic pathways. They are used in research to understand the role of steroidal compounds in biological systems.

Medicine: . Their structural similarity to cholesterol makes them candidates for the treatment of cholesterol-related disorders and other metabolic diseases.

Industry: In the industrial sector, this compound are used in the production of cosmetics, dietary supplements, and other consumer products. Their ability to enhance the stability and efficacy of formulations makes them valuable ingredients.

Mechanism of Action

The mechanism by which 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene exert their effects involves their interaction with cellular membranes and metabolic pathways. These compounds can modulate the activity of enzymes and receptors involved in cholesterol metabolism, leading to changes in lipid profiles and cellular functions.

Molecular Targets and Pathways:

Enzymes: These compounds can inhibit or activate enzymes involved in cholesterol synthesis and metabolism.

Receptors: They may interact with nuclear receptors and other signaling molecules that regulate gene expression and metabolic processes.

Comparison with Similar Compounds

Cholesterol: The parent compound from which 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene are derived.

24R-Methylcholesterol: A closely related compound with a methyl group at the 24th carbon position.

24R-Ethylcholesterol: Another related compound with an ethyl group at the 24th carbon position.

Uniqueness: this compound are unique in their ability to modulate cholesterol metabolism and cellular functions. Their structural modifications provide distinct advantages in terms of stability, bioavailability, and therapeutic potential compared to other steroidal compounds.

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50.C28H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6;1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h13,20-22,24-27H,7-12,14-19H2,1-6H3;12,19-21,23-26H,7-11,13-18H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-;20-,21-,23+,24-,25+,26+,27+,28-/m11/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQYXKLYUCQRKI-SWKPMNRDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C)C(C)C.C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703734 |

Source

|

| Record name | (24R)-Ergost-5-ene--stigmast-5-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76866-89-2 |

Source

|

| Record name | (24R)-Ergost-5-ene--stigmast-5-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505065.png)

![5-Methyl-2-(methylthio)-7-phenylimidazo[5,1-F][1,2,4]triazine](/img/structure/B1505069.png)